molecular formula C14H21NO B13620185 1-(4-Isopropoxyphenyl)cyclopentan-1-amine

1-(4-Isopropoxyphenyl)cyclopentan-1-amine

Cat. No.: B13620185
M. Wt: 219.32 g/mol
InChI Key: KUNDGUCCTGVRGN-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)cyclopentan-1-amine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is characterized by a cyclopentane ring substituted with an amine group and a phenyl ring that is further substituted with an isopropoxy group. It is primarily used for research purposes and is not intended for human use .

Preparation Methods

The synthesis of 1-(4-Isopropoxyphenyl)cyclopentan-1-amine involves several steps, typically starting with the preparation of the cyclopentane ring and the phenyl ring separately. The phenyl ring is substituted with an isopropoxy group through an etherification reaction. The cyclopentane ring is then functionalized with an amine group. The final step involves coupling the two rings under specific reaction conditions to form the desired compound .

Chemical Reactions Analysis

1-(4-Isopropoxyphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

1-(4-Isopropoxyphenyl)cyclopentan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: Although not used clinically, it serves as a model compound for the development of new pharmaceuticals. Its structure can be modified to create analogs with potential therapeutic properties.

    Industry: In industrial research, it is used to develop new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropoxy group on the phenyl ring can enhance its binding affinity to certain targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Isopropoxyphenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)cyclopentan-1-amine: This compound has a methoxy group instead of an isopropoxy group. The difference in substituents can affect its chemical reactivity and biological activity.

    1-(4-Ethoxyphenyl)cyclopentan-1-amine: Similar to the methoxy analog, this compound has an ethoxy group. The longer alkyl chain can influence its solubility and interactions with molecular targets.

    1-(4-Propoxyphenyl)cyclopentan-1-amine: This compound has a propoxy group, which can further alter its properties compared to the isopropoxy analog.

The uniqueness of this compound lies in its specific substituents, which can provide distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(4-propan-2-yloxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C14H21NO/c1-11(2)16-13-7-5-12(6-8-13)14(15)9-3-4-10-14/h5-8,11H,3-4,9-10,15H2,1-2H3

InChI Key

KUNDGUCCTGVRGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2(CCCC2)N

Origin of Product

United States

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